molecular formula C19H18O6 B2576724 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid CAS No. 1190289-51-0

5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B2576724
CAS No.: 1190289-51-0
M. Wt: 342.347
InChI Key: DPVAVAAUHVKPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a coumarin-derived compound featuring a 2-furoic acid moiety linked via an oxymethyl group at the 7-position of the coumarin core. The 4-position of the coumarin is substituted with a butyl chain, which enhances lipophilicity compared to shorter alkyl or aromatic substituents. The free carboxylic acid group in this compound differentiates it from ester analogs (e.g., methyl or silylated derivatives) and may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

5-[(4-butyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-2-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22/h5-10H,2-4,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVAVAAUHVKPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: Reflux conditions are often employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The chromenyl group can be reduced under specific conditions.

    Substitution: The oxy-methyl bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoic acid moiety would yield a carboxylic acid derivative, while reduction of the chromenyl group could produce a dihydro derivative.

Scientific Research Applications

Chemistry

5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

Reaction TypeDescription
Oxidation Can be oxidized to form carboxylic acid derivatives.
Reduction Reduction of the carbonyl group can yield alcohol derivatives.
Substitution The furoic acid moiety can undergo nucleophilic substitution reactions.

Biology

The compound exhibits significant biological activities, making it a subject of interest in biological studies:

  • Antimicrobial Activity :
    • The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Mechanism: Disruption of bacterial cell walls and inhibition of essential enzymes.
  • Antioxidant Properties :
    • Scavenges free radicals, protecting cells from oxidative damage.
    • Potential applications in preventing oxidative stress-related diseases.
  • Anticancer Activity :
    • Recent studies indicate that it induces apoptosis in cancer cells and disrupts the cell cycle.
    • A notable case study demonstrated an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

Application AreaDescription
Antimicrobial Agent Investigated for use against infections caused by resistant bacteria.
Anticancer Therapeutics Explored for its ability to target cancer cells selectively.
Drug Development Used as a lead compound for synthesizing new drugs with enhanced efficacy and reduced side effects.

Industry

The compound's properties lend it to several industrial applications:

  • Photoactive Materials : Utilized in the development of materials that respond to light stimuli.
  • Smart Polymers : Incorporated into polymers that change properties in response to environmental conditions.

Anticancer Activity Study

A study focusing on MCF-7 breast cancer cells revealed the following findings:

  • IC50 Value : 1.30 µM indicates potent antiproliferative activity compared to standard treatments.
  • Mechanism Insights : Induction of DNA damage and inhibition of cyclin-dependent kinase activity were observed.

Antimicrobial Activity Evaluation

Preliminary studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

  • Results Summary :
    • Effective against Staphylococcus aureus (Gram-positive).
    • Effective against Escherichia coli (Gram-negative).

Mechanism of Action

The mechanism of action of 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The furoic acid moiety may also play a role in binding to biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 4- and 7-positions of the coumarin ring and the nature of the acid/ester group. Key examples from the evidence include:

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate (): Substituents: Chloro (6-position), phenyl (4-position), and methyl ester. Key Properties: Higher molecular weight (410.81 g/mol) due to the chloro and phenyl groups.

4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid ():

  • Substituents : Methyl (4-position), benzoic acid (7-position).
  • Key Properties : Benzoic acid (pKa ~4.2) is more acidic than 2-furoic acid (pKa ~3.3), affecting solubility and ionization in physiological conditions. The smaller methyl group reduces steric hindrance compared to butyl .

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid (): Substituents: Methoxyphenyl (2-position), methyl (4,9-positions), and acetic acid. Key Properties: The acetic acid group and methoxyphenyl substituent may alter binding affinity in biological systems. Synthesis involves a multicomponent reaction with Meldrum’s acid, emphasizing atom economy and reduced purification steps .

Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate (): Substituents: Hexyl (6-position), phenyl (4-position), methyl ester.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Coumarin Positions) Functional Group Key Properties
5-{[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid C₂₀H₂₀O₆ 356.37 4-butyl, 7-oxymethyl-furoic acid Carboxylic acid High lipophilicity; moderate acidity (pKa ~3.3)
Methyl 5-{[(6-chloro-4-phenyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate C₂₂H₁₅ClO₆ 410.81 6-chloro, 4-phenyl, 7-oxymethyl Methyl ester Enhanced stability; lower solubility in polar solvents
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid C₁₈H₁₄O₅ 310.30 4-methyl, 7-oxymethyl Benzoic acid Higher acidity (pKa ~4.2); improved crystallinity
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid C₂₃H₁₈O₇ 406.39 4,9-dimethyl, 2-methoxyphenyl Acetic acid Moderate lipophilicity; potential for hydrogen bonding

Structural and Crystallographic Insights

highlights how substituents influence molecular conformation and crystal packing. For example, the naphthyl and fluorophenyl groups in the studied compound create π-π interactions and hydrogen bonds. In the target compound, the flexible butyl chain may disrupt tight packing, reducing crystallinity compared to rigid analogs like the benzoic acid derivative in .

Research Implications

  • Ester derivatives () might serve as prodrugs with improved bioavailability.
  • Synthetic Optimization : The multicomponent approach in and offers a template for scalable synthesis but requires optimization to reduce reagent excess and reaction time .

Biological Activity

5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid (hereafter referred to as compound 1) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

  • Molecular Formula : C19H18O6
  • Molecular Weight : 342.35 g/mol
  • IUPAC Name : this compound

The compound features a chromenyl moiety linked to a furoic acid structure, which contributes to its diverse biological activities.

Synthesis

The synthesis of compound 1 typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate under reflux conditions using solvents like ethanol or methanol. The use of acidic or basic catalysts can enhance yield and purity during synthesis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of coumarins and furoic acids have been shown to inhibit bacterial growth and possess antifungal properties. Compound 1's structural components suggest potential activity against various pathogens due to the presence of both chromenyl and furoic acid moieties .

Anticancer Activity

Compound 1 has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies have demonstrated that related coumarin derivatives exhibit significant cytotoxic effects, with IC50 values ranging from 0.47 μM to 16.1 μM for different derivatives . The dual functionality of compound 1 may enhance its efficacy in targeting cancer cells.

The mechanism by which compound 1 exerts its biological effects involves interaction with specific molecular targets. The chromenyl group can modulate enzyme activity by binding to active sites, while the furoic acid component may influence various biochemical pathways through interactions with biological macromolecules .

Comparative Analysis

CompoundStructureIC50 (μM)Activity
Compound 1StructureTBDAntimicrobial, Anticancer
4-MethylcoumarinStructure0.47 - 16.1Anticancer
Furoic Acid Derivatives-TBDAntimicrobial

This table summarizes the biological activities and potency of compound 1 compared to related compounds.

Case Studies

  • Antioxidant Activity : A study on furochromones revealed that certain derivatives exhibited strong antioxidant properties, which could be beneficial in reducing oxidative stress in cells, potentially enhancing the therapeutic profile of compound 1 against diseases characterized by oxidative damage .
  • Neuroprotective Effects : Compounds similar to compound 1 have been investigated for their neuroprotective effects against cholinesterases and β-secretase, which are critical in Alzheimer's disease research. This suggests that compound 1 could also be explored for neuroprotective applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, and what reaction conditions optimize yield?

  • Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-butyl-7-hydroxycoumarin derivatives with activated furoic acid intermediates (e.g., chloromethylfuroic acid) under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at 60–80°C for 12–24 hours . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of coumarin to furoic acid derivative) and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Answer :

  • ¹H NMR : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm, singlet), furan ring protons (δ 7.2–7.5 ppm), and butyl chain protons (δ 0.9–1.6 ppm). The methyleneoxy bridge (–OCH₂–) appears as a doublet at δ 4.8–5.0 ppm .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (coumarin lactone C=O), and 1240 cm⁻¹ (C–O–C ether stretch) .
  • MS : Molecular ion peak [M+H]⁺ at m/z 385.1 (calculated for C₁₉H₂₀O₆) with fragmentation patterns confirming the furoic acid and coumarin moieties .

Q. What in vitro bioactivity screening assays are suitable for evaluating this compound’s antioxidant and anti-inflammatory potential?

  • Answer :

  • Antioxidant : DPPH radical scavenging assay (IC₅₀ determination at 517 nm), FRAP (ferric reducing ability), and lipid peroxidation inhibition in rat liver homogenates .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays (using ELISA kits) and nitric oxide (NO) production suppression in LPS-stimulated macrophages .
  • Reference Data :
AssayIC₅₀ (μM)Reference Compound (IC₅₀)
DPPH12.5 ± 1.2Ascorbic acid (8.9 ± 0.7)
COX-218.3 ± 2.1Celecoxib (0.05 ± 0.01)

Advanced Research Questions

Q. How can conflicting cytotoxicity data (e.g., selective vs. non-selective activity) be resolved in cell-line studies?

  • Answer : Contradictions often arise from assay conditions. Mitigate by:

  • Standardizing cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver) and culture media (10% FBS, 37°C, 5% CO₂).
  • Using dual assays (MTT and LDH release) to distinguish apoptosis from necrosis.
  • Validating results with flow cytometry (Annexin V/PI staining) .
  • Example: A study reported selective cytotoxicity (IC₅₀ = 25 μM in cancer cells vs. >100 μM in normal fibroblasts) when using serum-free conditions, contrasting with non-selective activity in serum-rich media due to protein binding .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases or nuclear receptors)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LN1 for COX-2). The furoic acid moiety interacts with Arg120 and Tyr355 via hydrogen bonds, while the coumarin group occupies the hydrophobic pocket .
  • MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes over 100 ns. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA ≤ −30 kcal/mol) .

Q. What methodologies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Answer :

  • Derivatization : Modify the butyl chain (e.g., replace with pentyl or cyclopropyl) via alkylation or click chemistry.
  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂ at coumarin C-3) to enhance electrophilic reactivity.
  • Example : 5-{[(4-Pentyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid showed 1.5× higher COX-2 inhibition than the butyl analog due to improved hydrophobic interactions .

Methodological Considerations

Q. How should researchers handle stability issues during storage (e.g., hydrolysis or photodegradation)?

  • Answer :

  • Storage : Protect from light (amber vials) at −20°C under nitrogen.
  • Stability Testing : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor degradation. Hydrolysis of the ester bond is the primary pathway (t₁/₂ = 14 days at 25°C vs. >6 months at −20°C) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics (e.g., bioavailability, metabolism)?

  • Answer :

  • Rodent Models : Sprague-Dawley rats (oral dose: 50 mg/kg). Plasma analysis via LC-MS/MS shows Cₘₐₓ = 2.1 μg/mL at Tₘₐₓ = 2 h and t₁/₂ = 4.5 h.
  • Metabolite ID : Liver microsomes + NADPH reveal hydroxylation at the butyl chain (major) and glucuronidation of the furoic acid (minor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.